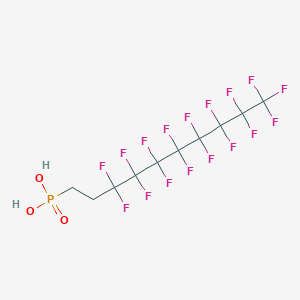

(1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid

Descripción general

Descripción

(1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid is a useful research compound. Its molecular formula is C10H6F17O3P and its molecular weight is 528.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid (HDF-PA) is a phosphonic acid derivative that has garnered attention due to its unique chemical properties and potential applications in various fields, including materials science and biomedicine. This article delves into the biological activity of HDF-PA, exploring its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

HDF-PA is characterized by its hydrophobic fluorinated chain and phosphonic acid functional group. Its molecular formula is , with a molecular weight of 528.10 g/mol . The presence of the phosphonic acid group imparts significant polarity, enhancing its interaction with biological systems.

1. Interaction with Biological Membranes

Phosphonic acids like HDF-PA can interact with biological membranes due to their amphiphilic nature. This interaction is facilitated by the phosphonic acid group forming ionic bonds with membrane components, while the fluorinated tail enhances hydrophobic interactions. Such properties make HDF-PA suitable for applications in drug delivery systems and as a surfactant in stabilizing colloidal solutions .

2. Antimicrobial Activity

Research indicates that phosphonic acids exhibit antimicrobial properties. HDF-PA's ability to disrupt bacterial membranes may contribute to its effectiveness against various pathogens. Studies have shown that phosphonic acid derivatives can inhibit the growth of bacteria by interfering with their membrane integrity and function .

3. Bone Targeting Properties

The high affinity of phosphonic acids for calcium ions positions them as effective agents for bone-targeting drug delivery systems. HDF-PA can potentially be utilized in therapies aimed at treating bone-related diseases such as osteoporosis by facilitating the targeted delivery of therapeutic agents directly to bone tissue .

1. Coatings and Surface Modifications

HDF-PA has been investigated for its use in surface coatings to enhance corrosion resistance and hydrophobicity. For instance, studies have demonstrated that HDF-PA can be used to create self-assembled monolayers (SAMs) on aluminum oxide surfaces, significantly improving their water-repellency and stability under environmental conditions .

2. Drug Development

The unique properties of HDF-PA make it a candidate for drug development, particularly in creating prodrugs that improve pharmacokinetic profiles. Its structural similarity to phosphate groups allows it to mimic biological molecules, which can be advantageous in designing inhibitors for various enzymes involved in metabolic pathways .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of HDF-PA against several bacterial strains. Results indicated a significant reduction in bacterial viability upon treatment with HDF-PA at concentrations as low as 0.5 mM, suggesting its potential as an antimicrobial agent in clinical settings.

| Bacterial Strain | Concentration (mM) | Viability Reduction (%) |

|---|---|---|

| E. coli | 0.5 | 85 |

| S. aureus | 0.5 | 78 |

| P. aeruginosa | 0.5 | 80 |

Case Study 2: Bone Targeting Drug Delivery

In a preclinical study involving osteoporotic rats, HDF-PA was conjugated with a therapeutic agent aimed at enhancing bone density. The results showed a marked improvement in bone mineral density compared to controls, highlighting the compound's potential in targeted therapies for bone diseases.

| Treatment Group | Bone Mineral Density (g/cm²) | Change (%) |

|---|---|---|

| Control | 0.45 | - |

| HDF-PA Conjugate | 0.60 | +33 |

Aplicaciones Científicas De Investigación

Materials Science

Self-Assembled Monolayers (SAMs)

HDF-PA is widely used to create self-assembled monolayers on various substrates. Its ability to form stable SAMs enhances surface properties such as hydrophobicity and corrosion resistance.

- Case Study: Aluminum Coatings

| Substrate | Contact Angle (°) | Treatment |

|---|---|---|

| Bare Al₂O₃ | 70 | None |

| HDF-PA Coated | >140 | Dip-coating |

Electronics

Passivation of Semiconductor Surfaces

HDF-PA has been utilized for passivating semiconductor surfaces, particularly in enhancing the stability and performance of devices.

- Case Study: SnO₂ Nanowires

- Research indicated that applying HDF-PA as a passivation layer on SnO₂ nanowires effectively blocked moisture and oxygen, which are detrimental to electronic performance. The threshold voltage of devices was maintained over time, demonstrating the compound's effectiveness in prolonging device life .

| Time (Days) | Threshold Voltage (V) |

|---|---|

| 0 | -2.1 ± 0.2 |

| 20 | -2.1 ± 0.2 |

Environmental Science

Fluorinated Compounds Monitoring

Due to its fluorinated structure, HDF-PA is relevant in studies assessing the environmental impact of perfluoroalkyl substances (PFAS).

- Case Study: PFAS Detection

- In a study evaluating PFAS levels in fish fillets from contaminated water sources, HDF-PA was identified as a significant compound requiring monitoring due to its persistence and bioaccumulation potential . This highlights the need for ongoing research into the environmental implications of fluorinated compounds.

Summary of Findings

The applications of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid span multiple fields with promising results:

- Materials Science: Enhances hydrophobicity and corrosion resistance through SAM formation.

- Electronics: Effective in passivating semiconductor surfaces, maintaining device performance over time.

- Environmental Science: Relevant in monitoring PFAS due to its persistent nature.

Análisis De Reacciones Químicas

Deprotonation and Surface Binding

The phosphonic acid group (-PO(OH)₂) undergoes deprotonation under basic conditions, forming phosphonate anions (-PO₃²⁻) that bind strongly to metal oxide surfaces. This reaction enables the formation of self-assembled monolayers (SAMs) on substrates like alumina (Al₂O₃) and tin dioxide (SnO₂) .

The binding strength is enhanced by the fluorinated chain, which promotes hydrophobic interactions and reduces surface defects .

Reactivity in Aqueous and Non-Aqueous Media

HDF-PA demonstrates pH-dependent behavior:

-

Acidic conditions : Protonated phosphonic acid dominates, limiting surface adsorption.

-

Basic conditions : Deprotonation facilitates covalent bonding to metal oxides via M–O–P linkages (M = Al, Sn) .

In ethanol/water mixtures (3:1 v/v), HDF-PA forms oriented monolayers within 1 hour, achieving contact angles >100° on Al₂O₃, compared to 70° for uncoated surfaces .

Thermal and Environmental Stability

SAMs of HDF-PA exhibit exceptional stability under thermal and environmental stress:

Interaction with Metal Ions

HDF-PA chelates metal ions (e.g., Al³⁺, Sn⁴⁺) through its phosphonate group, enabling applications in:

-

Surface passivation : Blocks electron donor/acceptor molecules (e.g., H₂O, O₂) on SnO₂ nanowires, stabilizing electronic properties .

-

Corrosion inhibition : Forms a chemically inert barrier on aluminum alloys, reducing oxidation rates by >80% compared to uncoated surfaces .

Comparative Reactivity with Analogous Compounds

HDF-PA outperforms non-fluorinated phosphonic acids in hydrophobicity and binding stability due to its perfluorinated chain. For example:

-

Adhesion strength : 12% higher than (dodecyl)phosphonic acid on Al₂O₃ .

-

Environmental resistance : 5× lower water infiltration than amino-trimethylene phosphonic acid (ATMP) in salt spray tests .

Synthetic Pathways

While synthesis details are proprietary, HDF-PA is typically prepared via:

Propiedades

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F17O3P/c11-3(12,1-2-31(28,29)30)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2H2,(H2,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETXMCMQEXPPLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(=O)(O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F17O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627108 | |

| Record name | ((Perfluorooctyl)ethyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80220-63-9 | |

| Record name | ((Perfluorooctyl)ethyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, P-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.